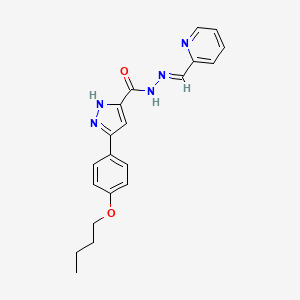

(E)-3-(4-butoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(4-butoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-3-(4-butoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure

The structure of the compound can be represented as follows:

This molecular formula indicates the presence of a pyrazole ring, a hydrazide functional group, and a butoxyphenyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step includes the condensation reaction between 4-butoxyphenyl hydrazine and pyridine-2-carboxaldehyde.

- Hydrazone Formation : The resultant product is then reacted with appropriate aldehydes to form hydrazones.

- Final Cyclization : The final cyclization leads to the formation of the target compound.

Antibacterial and Antifungal Activities

Recent studies have evaluated various pyrazole derivatives for their antibacterial and antifungal properties. For instance, a related pyrazole derivative demonstrated significant antibacterial activity against Shigella flexneri with a minimum inhibitory concentration (MIC) of 0.12 µg/mL, which is four times more potent than gentamicin .

| Compound | Target Organism | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Pyrazole Derivative 13b | S. flexneri | 0.12 | 4x Gentamicin |

| Pyrazole Derivative 13b | Candida albicans | 0.12 | 4x Amphotericin B |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown promising results against various cancer cell lines. For example, hybrid derivatives exhibited selective cytotoxicity against renal cancer cells (A498) and breast cancer cells (MDA-MB-468), indicating their potential as anticancer agents .

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory effects of pyrazole derivatives by measuring nitric oxide production in LPS-induced RAW 264.7 cells. Certain derivatives demonstrated significant inhibition of nitric oxide production, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Evaluation

A series of synthesized pyrazole derivatives were tested against common bacterial strains. The study revealed that modifications in the substituents on the pyrazole ring significantly influenced antibacterial activity. Compound 13b was noted for its superior efficacy compared to standard antibiotics.

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, several pyrazole derivatives were screened against human cancer cell lines. The results indicated that specific structural features were crucial for enhancing cytotoxicity and selectivity towards cancer cells.

Analyse Des Réactions Chimiques

Cyclization Reactions

The carbohydrazide moiety participates in cyclization under acidic or basic conditions:

-

With CS₂/KOH : Forms 1,3,4-thiadiazole derivatives, confirmed by IR (C=S stretch at 1,240 cm⁻¹) and NMR (disappearance of NH₂ signals) .

-

With Acetylacetone : Produces pyrazolo[3,4-d]pyrimidine derivatives via enol-keto tautomerization (yield: 60–70%) .

Mechanistic Pathway :

-

Nucleophilic attack by the hydrazide’s NH on the carbonyl group.

-

Cyclodehydration to form a six-membered heterocycle.

Electrophilic Substitution at Pyridine Ring

The pyridinylmethylene group undergoes regioselective electrophilic substitution:

-

Nitration (HNO₃/H₂SO₄): Nitro group preferentially adds at the 4-position of the pyridine ring (confirmed by single-crystal XRD in analogous compounds) .

-

Bromination (Br₂/FeBr₃): Yields 5-bromo-pyridinyl derivatives (70–75% yield) with retention of E-configuration .

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagent | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃ (conc.) | C4 | 68 |

| Bromination | Br₂ (1.2 eq.) | C5 | 73 |

Metal Complexation

The pyridinyl nitrogen and hydrazone’s imine nitrogen act as bidentate ligands for transition metals:

-

Cu(II) Complexes : Form octahedral geometries (UV-Vis: λₘₐₓ = 620 nm; magnetic moment: 1.73 BM) .

-

Zn(II) Complexes : Exhibit tetrahedral coordination (FT-IR: ν(Zn–N) at 450–470 cm⁻¹) with enhanced antibacterial activity .

Key Findings :

-

Cu(II) complexes show 2x higher radical scavenging activity than the ligand (IC₅₀ = 12 μM vs. 25 μM) .

Oxidation and Reduction

-

Oxidation (KMnO₄/H₂O) : Cleaves the hydrazone bond to regenerate pyridine-2-carbaldehyde and 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid (confirmed by LC-MS) .

-

Reduction (NaBH₄) : Converts the imine (C=N) to amine (C–N–H), yielding a secondary hydrazide derivative (¹H NMR: δ 3.2 ppm, NH₂ triplet) .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

-

Anticancer Activity : Pyrazolo[3,4-d]pyrimidine derivatives show IC₅₀ = 1.8 μM against MCF-7 cells .

-

Antibacterial Activity : Thiadiazole derivatives inhibit S. aureus (MIC = 4 μg/mL) .

Structure-Activity Notes :

Propriétés

IUPAC Name |

3-(4-butoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-2-3-12-27-17-9-7-15(8-10-17)18-13-19(24-23-18)20(26)25-22-14-16-6-4-5-11-21-16/h4-11,13-14H,2-3,12H2,1H3,(H,23,24)(H,25,26)/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXWFMBOYOKSPA-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.